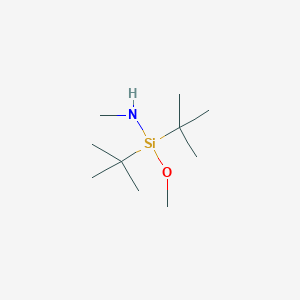
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine is a chemical compound known for its unique structure and properties It is a silanamine derivative, characterized by the presence of tert-butyl groups, a methoxy group, and a methyl group attached to a silicon atom
Métodos De Preparación
The synthesis of 1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine typically involves the reaction of tert-butyl lithium with a suitable silicon-containing precursor, followed by the introduction of a methoxy group. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents or nucleophiles.
Hydrolysis: In the presence of water or moisture, the compound can undergo hydrolysis to form silanol and methanol.
Aplicaciones Científicas De Investigación
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine has several scientific research applications, including:
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The exact molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine can be compared with other similar compounds, such as:
1,1-Di-tert-butoxytrimethylamine: This compound has similar tert-butyl groups but differs in the presence of an oxygen atom instead of a silicon atom.
1,1-Di-tert-butyl-1-methoxy-N,N-dimethylsilanamine: This compound has an additional methyl group attached to the nitrogen atom, affecting its reactivity and applications.
1,1-Di-tert-butyl-1-methoxy-N-ethylsilanamine: This compound has an ethyl group instead of a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a silicon atom, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
923561-00-6 |
|---|---|
Fórmula molecular |
C10H25NOSi |
Peso molecular |
203.40 g/mol |
Nombre IUPAC |
N-[ditert-butyl(methoxy)silyl]methanamine |
InChI |
InChI=1S/C10H25NOSi/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11H,1-8H3 |
Clave InChI |
FECWIJJLKUDXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


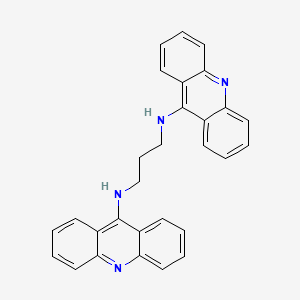

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
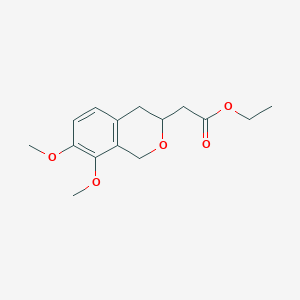
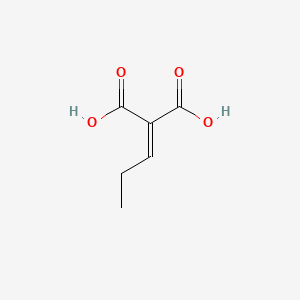
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

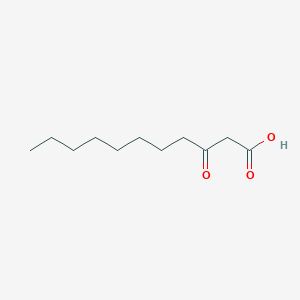
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
